(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Description
The compound (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various scientific fields
Properties
IUPAC Name |
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-2-17-7-15(14(22)23)8-18(6-10(15)13(17)21)12(20)4-3-9-5-11(19)16-24-9/h5,10H,2-4,6-8H2,1H3,(H,16,19)(H,22,23)/t10-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVBWIVEAQZLSX-ZUZCIYMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the pyrrole and pyrrolidine rings, the introduction of the oxazole moiety, and the incorporation of the carboxylic acid and other functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused pyrrole-pyrrolidine structure.
Condensation reactions: to introduce the oxazole ring.
Functional group transformations: to install the carboxylic acid and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism by which (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Trimethoxyphenylsilane: An organosilane used in sol-gel processing.
These comparisons highlight the unique features of This compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
